molecular formula C18H12ClFN2O2 B2709099 2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 477846-59-6

2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B2709099
CAS No.: 477846-59-6
M. Wt: 342.75
InChI Key: CGYVNEXGIPFRFX-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₂ClFN₂O₂ Molecular Weight: 342.76 g/mol CAS Number: 477846-59-6 Structural Features: This compound features a pyridinecarbonitrile core substituted with a 6-oxo-1,4,5,6-tetrahydro group, a 4-(4-chloro-3-fluorophenoxy)phenyl moiety at position 2, and a nitrile group at position 2.

Properties

IUPAC Name

6-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O2/c19-15-7-6-14(9-16(15)20)24-13-4-1-11(2-5-13)18-12(10-21)3-8-17(23)22-18/h1-2,4-7,9H,3,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYVNEXGIPFRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No. 477846-59-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring and a chloro-fluorophenoxy moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C18H12ClFN2O2, with a molecular weight of 342.76 g/mol. Its predicted boiling point is approximately 545.1 °C, and it has a density of around 1.41 g/cm³ .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby altering the conformation and function of the target proteins.

Biological Activity

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. It may induce cell cycle arrest and promote apoptosis in malignant cells .
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections .

Case Studies

  • Antiproliferative Effects : A study evaluated the effects of related compounds on cancer cell lines and found that modifications in the phenoxy group significantly influenced their antiproliferative activity. The tested compounds demonstrated IC50 values in the nanomolar range against resistant cancer cell lines .
  • Enzyme Inhibition : In vitro assays have indicated that this compound can inhibit specific enzymes involved in cancer metabolism, suggesting its role as a potential therapeutic agent in oncology .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of compounds similar to this compound. Key findings include:

CompoundTargetActivityReference
PIB-SOsβ-tubulinAntiproliferative
Similar Pyridine DerivativesVarious EnzymesInhibition

These studies highlight the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity :
    • Research indicates that compounds similar to 2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exhibit antitumor properties. The structural characteristics of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
    • A study conducted on pyridine derivatives demonstrated that modifications in the phenoxy group can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics.
    • A case study highlighted the effectiveness of similar pyridine derivatives in inhibiting bacterial growth through disruption of cell wall synthesis .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
    • In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production in activated immune cells .

Agrochemical Applications

  • Herbicide Development :
    • The unique chemical structure of this compound suggests its potential use as a herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to develop selective herbicides.
    • Field trials have demonstrated that similar compounds effectively control weed populations without harming crop yields .
  • Pesticidal Activity :
    • There is ongoing research into the use of this compound as a pesticide. Its ability to interact with biological systems of pests could lead to effective pest management solutions.
    • Studies have shown that structurally related compounds exhibit neurotoxic effects on insect pests, suggesting a pathway for developing new insecticides .

Data Tables

Application AreaPotential BenefitsSupporting Studies
Antitumor ActivityInhibition of cancer cell proliferationStudy on pyridine derivatives
Antimicrobial PropertiesEffective against Gram-positive/negative bacteriaCase study on antimicrobial efficacy
Anti-inflammatory EffectsReduction of pro-inflammatory cytokinesIn vitro studies on immune modulation
Herbicide DevelopmentControl of weed populationsField trials on herbicidal efficacy
Pesticidal ActivityManagement of insect pestsResearch on neurotoxic effects on pests

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target : 2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile C₁₈H₁₂ClFN₂O₂ 342.76 4-(4-Chloro-3-fluorophenoxy)phenyl, 6-oxo-tetrahydro-pyridine, nitrile
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile C₁₄H₁₁F₃N₂O₂ 296.25* 4-Trifluoromethyl, 4-methoxyphenyl, nitrile
2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile C₂₁H₂₁N₂O₂S 377.47* Benzylsulfanyl, 4-ethoxyphenyl, nitrile
4-(2,5-Dimethoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile C₁₅H₁₆N₂O₃S 304.36 2,5-Dimethoxyphenyl, methylsulfanyl, nitrile
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₂₀H₁₆ClN₂OS 367.87* Benzyl, 4-chlorophenyl, methylsulfanyl, nitrile
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile C₁₉H₈Cl₃F₃N₂O 443.63* 4-Chlorophenyl, 2,4-dichlorophenoxy, trifluoromethyl, nitrile

Structural Analysis

Substituent Diversity: The target compound uniquely combines chloro and fluoro atoms on the phenoxy group, which are electron-withdrawing and may enhance metabolic stability compared to methoxy (electron-donating) groups in analogues like the 4-methoxyphenyl derivative .

Molecular Weight and Complexity :

  • The target compound (342.76 g/mol) is moderately sized, while bulkier derivatives like the benzylsulfanyl analogue (377.47 g/mol) may face challenges in bioavailability due to increased steric hindrance .

Physicochemical Properties

Polarity :

  • The nitrile group in all compounds enhances polarity, but substituents like trifluoromethyl or sulfanyl groups modulate solubility. For example, the trifluoromethyl analogue may exhibit lower aqueous solubility than the target due to increased hydrophobicity.

Synthetic Accessibility: The phenoxy group in the target likely requires nucleophilic aromatic substitution for installation, whereas sulfanyl groups (e.g., in ) may involve thiol-alkylation or oxidative coupling steps.

Q & A

Q. What statistical methods are suitable for analyzing dose-response data in biological assays?

  • Methodological Answer : Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates IC₅₀ values. Bootstrap resampling estimates confidence intervals. For multiplex assays (e.g., high-throughput screening), apply false discovery rate (FDR) correction to minimize Type I errors .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat). Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Spill kits with activated charcoal and neutralizers (e.g., sodium bicarbonate for acidic byproducts) should be accessible. Regularly review SDS for hazard-specific guidelines .

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